1-Dibenzofuranamine,n-(4-(4-dibenzofuranyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- is a complex organic compound characterized by its unique structure, which includes two dibenzofuran units connected via a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- typically involves multi-step organic reactions. One common method includes the coupling of dibenzofuran derivatives with phenylamine under specific conditions. The reaction often requires catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or dibenzofuran rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine, nucleophiles like amines and alcohols.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminodibenzofuran: Similar in structure but lacks the additional phenyl group.
4-Aminodibenzofuran: Another derivative with different substitution patterns on the dibenzofuran ring.
Uniqueness
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- is unique due to its dual dibenzofuran structure connected via a phenyl group, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C30H19NO2 |
---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-(4-dibenzofuran-4-ylphenyl)dibenzofuran-1-amine |
InChI |
InChI=1S/C30H19NO2/c1-3-12-26-22(7-1)23-10-5-9-21(30(23)33-26)19-15-17-20(18-16-19)31-25-11-6-14-28-29(25)24-8-2-4-13-27(24)32-28/h1-18,31H |
InChI-Schlüssel |
FTTAILWJNULDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=C6C7=CC=CC=C7OC6=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.